2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
CAS No.: 1258641-02-9
Cat. No.: VC3375437
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258641-02-9 |
---|---|
Molecular Formula | C9H16ClN3O |
Molecular Weight | 217.69 g/mol |
IUPAC Name | 5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H |
Standard InChI Key | GCACJJSEQNYRIR-UHFFFAOYSA-N |
SMILES | CCC1=NC(=NO1)C2CCCCN2.Cl |
Canonical SMILES | CCC1=NC(=NO1)C2CCCCN2.Cl |
Introduction
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride consists of a six-membered saturated piperidine ring substituted at the 2-position with a 5-ethyl-1,2,4-oxadiazole heterocyclic moiety, with a hydrochloride salt formation enhancing its solubility profile. The compound's systematic naming follows IUPAC conventions, reflecting its structural arrangement of heterocyclic components. The compound is identified by the CAS number 1258641-02-9, providing a unique reference for database searches and regulatory documentation.
The molecular structure incorporates three nitrogen atoms and one oxygen atom within its heterocyclic framework, creating a distinctive electronic distribution that influences its biochemical interactions. The ethyl group at the 5-position of the oxadiazole ring enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems. The hydrochloride salt formation significantly alters its physiochemical properties compared to the free base form, particularly regarding solubility in aqueous media and stability during storage.
Chemical Identity Parameters
This research compound is characterized by specific chemical identification parameters that define its molecular identity. Table 1 provides a comprehensive overview of these chemical identity markers.
Table 1: Chemical Identity Parameters of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Parameter | Value |
---|---|
IUPAC Name | 5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
CAS Number | 1258641-02-9 |
Molecular Formula | C9H16ClN3O |
Molecular Weight | 217.69 g/mol |
InChI Key | GCACJJSEQNYRIR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=NO1)C2CCCCN2.Cl |
The compound's InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of its chemical structure, facilitating computational analyses and database integration in research settings.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride significantly influence its behavior in research applications, particularly in pharmaceutical formulation development and synthesis planning. At standard laboratory conditions, the compound presents as a white solid with specific solubility characteristics determined by its salt form.
The hydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free base counterpart, making it more amenable to biological testing protocols that require dissolution in physiological media. This solubility profile is particularly relevant for in vitro assays and formulation development where aqueous compatibility is essential. The compound exhibits differential solubility across various solvents, with high solubility in polar solvents such as water and methanol, but limited solubility in non-polar solvents like hexane.
Comparative Physical Properties
To contextualize the physical properties of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, it is instructive to compare its parameters with structurally related compounds. Table 2 presents a comparison of physicochemical properties across structurally similar compounds.
Table 2: Comparative Physical Properties of Oxadiazole-Piperidine Compounds
Property | 2-(5-Ethyl-oxadiazol-3-yl)piperidine HCl | 2-(5-Methyl-oxadiazol-3-yl)piperidine diHCl | 3-[5-Isopropyl-oxadiazol-3-yl]piperidine HCl |
---|---|---|---|
Molecular Weight | 217.7 g/mol | 248.1 g/mol | 195.26 g/mol |
Purity (Supplier Data) | ≥95% | ≥95% | ≥95% |
Salt Form | Mono-HCl | Di-HCl | Mono-HCl |
Solubility Profile | Moderate (HCl salt) | High (di-HCl salt) | Moderate |
This comparative analysis demonstrates how structural modifications and salt forms influence fundamental physicochemical parameters, with implications for research applications requiring specific solubility or molecular weight characteristics.
Biological Activity and Mechanisms
Pharmacological Activity Profile
The biological activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride encompasses several therapeutic domains, with particular significance in anticancer, antimicrobial, and anti-inflammatory applications. Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold frequently exhibit diverse bioactivities due to their unique electronic configuration and hydrogen bonding capabilities.
Cytotoxicity studies have revealed that this compound and structurally similar analogs demonstrate selective toxicity toward certain cancer cell lines. In specific in vitro assessments, the compound has shown promising anticancer activity with IC50 values in the micromolar range against multiple human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Table 3 summarizes reported cytotoxicity data against various cancer cell lines.
Table 3: Cytotoxicity Profile Against Select Cancer Cell Lines
Cell Line | IC50 (μM) | Cancer Type |
---|---|---|
MCF-7 | 15.63 | Breast cancer |
A549 | 12.0 | Lung cancer |
U937 | 10.0 | Histiocytic lymphoma |
These cytotoxicity values position the compound with efficacy comparable to certain established chemotherapeutic agents, suggesting potential for further development in oncology applications.
Mechanism of Action
The biological effects of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride appear to involve multiple molecular mechanisms. Research indicates that the compound's anticancer activity correlates with its ability to induce apoptosis (programmed cell death) in cancer cells through specific biochemical pathways.
Flow cytometry analyses have demonstrated that the compound induces apoptosis in a dose-dependent manner, with activation of caspase pathways and increased p53 protein expression levels. These findings suggest a mechanism that promotes programmed cell death in targeted cells. Additionally, the compound has shown activity as an inhibitor of human carbonic anhydrase isozymes, particularly those related to cancer therapy. The binding interaction involves hydrogen bonding between the oxadiazole nitrogen atoms and enzyme active sites, with the nitrogen functioning as a stronger hydrogen bond acceptor than the oxygen within the heterocyclic structure.
The compound also demonstrates enzyme inhibitory activity relevant to multiple therapeutic targets. Research indicates binding to human carbonic anhydrase IX/XII isoforms with Ki values in the nanomolar range, suggesting potential applications in targeting cancer-associated metabolic pathways.
Structure-Activity Relationships
Structure-activity relationship studies have identified critical structural features that influence the bioactivity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and related compounds. The substitution pattern on the oxadiazole ring significantly impacts biological activity, with electron-withdrawing substituents correlating with enhanced cytotoxicity in cancer cell lines.
The position of substitution (3 versus 5) on the oxadiazole ring alters the electronic distribution across the heterocyclic system, influencing binding affinity to biological targets. The ethyl substituent specifically enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in cellular systems. These structure-activity patterns provide valuable guidance for rational design of next-generation compounds with optimized biological profiles.
Research Applications
Pharmaceutical Development Applications
The compound 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride serves as a valuable building block in pharmaceutical research and drug discovery programs. Its structural framework shares similarities with bioactive molecules targeting various neurotransmitter receptors, particularly serotonin (5-HT) receptors, suggesting applications in central nervous system (CNS) drug development.
Research has identified antimicrobial activities associated with this compound class, positioning it as a potential starting point for antibiotic development. Studies have demonstrated inhibitory effects against various bacterial strains, warranting further investigation in the context of infectious disease therapeutics. Similarly, the anti-inflammatory properties observed in preliminary studies suggest potential applications in treating inflammatory conditions such as arthritis and related disorders.
The compound's neuroprotective effects, demonstrated through reduction of oxidative stress and neuronal apoptosis in cellular models, indicate potential utility in neurodegenerative disease research, including Alzheimer's and Parkinson's diseases. These diverse biological activities make the compound a versatile starting point for multiple therapeutic development programs.
Materials Science Applications
Beyond pharmaceutical applications, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride finds utility in materials science and polymer chemistry. The compound can serve as a building block for synthesizing novel polymers, where its incorporation into polymer chains enhances thermal stability and mechanical properties.
Research has demonstrated that polymers containing oxadiazole units exhibit improved resistance to thermal degradation compared to their unmodified counterparts. Additionally, the integration of this compound into nanocomposites has been explored to improve electrical conductivity and mechanical strength, with the oxadiazole groups facilitating better dispersion of nanoparticles within polymer matrices.
Agrochemical Research
In the field of agrochemicals, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride shows promise as a potential pesticide or herbicide candidate. Its structural similarity to known agrochemical agents suggests potential activity against biological pathways in pest species.
Initial screening has indicated bioactivity against certain pest species, positioning the compound as a candidate for further development in agricultural applications. This multi-domain utility across pharmaceutical, materials science, and agrochemical sectors highlights the compound's versatility as a research tool and development scaffold.
Analytical Methodologies
Synthetic Routes and Optimization
The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves cyclization of piperidine precursors with oxadiazole-forming reagents. A common synthetic approach utilizes the condensation of amidoximes with carboxylic acid derivatives under acidic conditions to form the oxadiazole ring.
Several parameters influence synthetic efficiency, including solvent selection, temperature control, and purification methods. Polar aprotic solvents such as DMF and DMSO have demonstrated improved reaction homogeneity, while temperature control in the range of 80–100°C balances optimal yield with minimization of side products. Purification techniques including column chromatography or recrystallization in ethanol/water mixtures typically achieve research-grade purity levels exceeding 95%.
Table 4 summarizes key synthetic parameters for optimized production of the target compound.
Table 4: Optimized Synthetic Parameters
Parameter | Optimized Value | Impact on Synthesis |
---|---|---|
Reaction Time | 12–24 hours | Ensures complete conversion while minimizing degradation |
Temperature | 80–100°C | Balances reaction rate with side product formation |
Solvent System | DMF or DMSO | Enhances solubility of reagents and intermediates |
Purification | Column chromatography | Achieves ≥95% purity |
Yield | 60–75% | Typical range under optimized conditions |
These synthetic considerations are crucial for researchers requiring consistent production of high-quality compound for experimental studies.
Analytical Characterization Methods
Confirmation of structural identity and purity assessment of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride relies on multiple complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic signals for the oxadiazole and piperidine moieties.
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), confirms the molecular ion peak corresponding to the expected molecular weight. High-Performance Liquid Chromatography (HPLC) using a C18 column with an acetonitrile/water mobile phase provides quantitative purity assessment, typically achieving detection limits below 0.1% for impurities.
For advanced structural characterization challenges, two-dimensional NMR techniques including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive assignment of ambiguous signals, such as distinguishing between various positions on the piperidine ring.
Research Challenges and Future Perspectives
Current Research Limitations
Despite promising research findings, several challenges persist in the comprehensive characterization and application of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. A primary limitation is the relatively sparse in vivo data compared to in vitro studies, creating uncertainty regarding pharmacokinetic properties and systemic effects in biological systems.
The compound's hygroscopic nature presents practical challenges for long-term storage and handling in research settings, requiring specialized conditions to maintain sample integrity. Additionally, scale-up synthesis often encounters challenges in maintaining consistent purity levels across larger production batches, necessitating refined purification protocols.
From an analytical perspective, the detection and quantification of trace impurities requires sophisticated instrumentation and methodology, particularly for distinguishing between structural isomers or closely related synthetic byproducts. These challenges highlight areas requiring methodological innovation to advance research applications of this compound.
Future Research Directions
Several promising research directions could expand the utility and understanding of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Comprehensive structure-activity relationship studies incorporating systematic modifications of both the piperidine and oxadiazole moieties could identify optimized analogs with enhanced biological profiles or physicochemical properties.
Advanced computational studies including molecular docking and dynamics simulations would provide valuable insights into binding interactions with biological targets, guiding rational design of next-generation compounds. For pharmaceutical applications, expanded in vivo testing in relevant disease models would address current gaps in pharmacokinetic and efficacy data.
From a materials science perspective, investigation of polymer composites incorporating this compound could yield novel materials with specialized thermal, mechanical, or electrical properties. Similarly, formulation studies focusing on stability enhancement and delivery system development could address current limitations in the compound's physical stability.
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